Cas no 675-21-8 (5-Fluoropyrimidine)
5-Fluoropyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoropyrimidine
- C4H3FN2
- 5-fluoro-pyrimidine
- Pyrimidine,5-fluoro
- F14737
- Q42859845
- EN300-6966105
- MFCD06658278
- FT-0601423
- InChI=1/C4H3FN2/c5-4-1-6-3-7-2-4/h1-3
- Pyrimidine, 5-fluoro- (6CI,8CI,9CI)
- A9048
- BB 0260992
- L36X4TD47C
- DTXSID80217851
- Pyrimidine, 5-fluoro-
- AKOS006346044
- AM86123
- 675-21-8
- AC-453
- 5-Fluoropyrimidine hydrochloride
- UNII-L36X4TD47C
- PYRIMIDINE, 5--FLUORO-
- W-203496
- PD132042
- DB-007051
- DTXCID30140342
-
- MDL: MFCD06658278
- Inchi: 1S/C4H3FN2/c5-4-1-6-3-7-2-4/h1-3H
- InChI Key: KSPDSMOWMQFPBL-UHFFFAOYSA-N
- SMILES: FC1=CN=CN=C1
Computed Properties
- Exact Mass: 98.02800
- Monoisotopic Mass: 98.02802627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 51.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Boiling Point: 129℃ at 760 mmHg
- PSA: 25.78000
- LogP: 0.61570
5-Fluoropyrimidine Security Information
- Signal Word:Danger
- Hazard Statement: H226
- Warning Statement: P210-P403+P235
- Hazardous Material transportation number:1993
- HazardClass:IRRITANT
- PackingGroup:Ⅲ
- Storage Condition:Sealed in dry,2-8°C(BD22141)
5-Fluoropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Fluoropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F838841-100mg |
5-Fluoropyrimidine |
675-21-8 | 98% | 100mg |
552.00 | 2021-05-17 | |
| Matrix Scientific | 057900-500mg |
5-Fluoropyrimidine, 95% |
675-21-8 | 95% | 500mg |
$290.00 | 2023-09-06 | |
| Matrix Scientific | 057900-1g |
5-Fluoropyrimidine, 95% |
675-21-8 | 95% | 1g |
$450.00 | 2023-09-06 | |
| Matrix Scientific | 057900-5g |
5-Fluoropyrimidine, 95% |
675-21-8 | 95% | 5g |
$1350.00 | 2023-09-06 | |
| Fluorochem | 064488-250mg |
5-Fluoropyrimidine |
675-21-8 | 93% | 250mg |
£216.00 | 2022-03-01 | |
| Fluorochem | 064488-1g |
5-Fluoropyrimidine |
675-21-8 | 93% | 1g |
£540.00 | 2022-03-01 | |
| TRC | F600065-50mg |
5-Fluoropyrimidine |
675-21-8 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | F600065-100mg |
5-Fluoropyrimidine |
675-21-8 | 100mg |
$115.00 | 2023-05-18 | ||
| TRC | F600065-500mg |
5-Fluoropyrimidine |
675-21-8 | 500mg |
$414.00 | 2023-05-18 | ||
| Alichem | A039000223-1g |
5-Fluoropyrimidine |
675-21-8 | 98% | 1g |
$332.98 | 2023-09-01 |
5-Fluoropyrimidine Suppliers
5-Fluoropyrimidine Related Literature
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Hua-Bo Han,Zheng-Guang Wu,You-Xuan Zheng Inorg. Chem. Front. 2018 5 1545
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2. Polyhalogenated heterocyclic compounds. Part 42.1 Fluorinated nitrogen heterocycles with unusual substitution patternsRichard D. Chambers,Christopher W. Hall,John Hutchinson,Ross W. Millar J. Chem. Soc. Perkin Trans. 1 1998 1705
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Rodrigo Ormazábal-Toledo,Sebastián Richter,Andrés Robles-Navarro,Boris Maulén,Ricardo A. Matute,Sebastián Gallardo-Fuentes Org. Biomol. Chem. 2020 18 4238
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Maimur Hossain,Rahul Narasimhan Arunagirinathan,Rabindranath Garai,Ritesh Kant Gupta,Parameswar Krishnan Iyer J. Mater. Chem. C 2021 9 14309
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Amarendra Panda,Sehbanul Islam,Manas Kumar Santra,Shantanu Pal RSC Adv. 2015 5 82450
Additional information on 5-Fluoropyrimidine
Introduction to 5-Fluoropyrimidine (CAS No: 675-21-8) and Its Emerging Applications in Modern Medicine
5-Fluoropyrimidine, with the chemical identifier CAS No: 675-21-8, represents a cornerstone in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic compound, belonging to the pyrimidine family, has garnered significant attention due to its versatile structural framework and profound biological activities. Pyrimidines are fundamental components of nucleic acids, making derivatives like 5-Fluoropyrimidine invaluable in the development of therapeutic agents targeting various diseases, particularly in oncology and infectious disorders.
The structural motif of 5-Fluoropyrimidine features a pyrimidine ring substituted with a fluorine atom at the 5-position. This fluorine moiety is pivotal, as it imparts unique physicochemical properties that enhance drug efficacy and metabolic stability. The compound’s ability to mimic natural pyrimidines allows it to interfere with critical enzymatic pathways, particularly those involving thymidylate synthase (TS), a key enzyme in DNA synthesis. This mechanism of action has positioned 5-Fluoropyrimidine as a foundational structure for several clinically approved drugs.
In recent years, advancements in synthetic methodologies have enabled the development of novel derivatives of 5-Fluoropyrimidine, expanding its therapeutic potential. Researchers have explored modifications at various positions on the pyrimidine ring, as well as the introduction of additional functional groups, to optimize pharmacokinetic profiles and target specificity. These efforts have led to the discovery of compounds with enhanced selectivity for tumor cells while minimizing toxicity to healthy tissues.
One of the most compelling areas of research involving 5-Fluoropyrimidine is its application in antitumor therapy. Compounds derived from this scaffold, such as fluorouracil (5-FU) and its enantiomer leucovorin (LV), are among the most widely used chemotherapeutic agents worldwide. The clinical success of these drugs underscores the importance of 5-Fluoropyrimidine as a lead structure. Furthermore, recent studies have highlighted its potential in combination therapies, where it synergizes with other agents to overcome drug resistance mechanisms.
The fluorine atom in 5-Fluoropyrimidine plays a crucial role in modulating drug interactions at the molecular level. Fluorine’s electron-withdrawing nature enhances binding affinity to biological targets, while its small size allows for favorable interactions within binding pockets. These properties have been leveraged to design next-generation antiviral and antibacterial agents. For instance, fluorinated pyrimidines have shown promise in inhibiting viral polymerases by mimicking natural nucleobases, thereby disrupting viral replication cycles.
Emerging research also explores the use of 5-Fluoropyrimidine derivatives in precision medicine. By tailoring structural features to match specific genetic or metabolic profiles of patients, clinicians can develop more personalized treatment strategies. This approach holds particular promise in oncology, where tumor heterogeneity poses significant challenges. Preclinical studies indicate that targeted fluoropyrimidines can selectively kill cancer cells overexpressing certain enzymes or receptors, offering a tailored therapeutic response.
The synthesis of 5-Fluoropyrimidine and its derivatives has been refined through modern catalytic techniques and green chemistry principles. Transition-metal-catalyzed reactions have enabled efficient construction of complex pyrimidine frameworks, while solvent-free or aqueous-phase synthesis methods promote sustainability. These innovations not only improve production scalability but also align with global efforts to minimize environmental impact.
From a computational chemistry perspective, molecular modeling studies have provided deeper insights into the interactions between 5-Fluoropyrimidine derivatives and biological targets. High-resolution structures obtained through X-ray crystallography and cryo-electron microscopy have revealed key binding modes, guiding rational drug design efforts. These computational tools are indispensable in predicting drug-like properties and optimizing lead compounds before experimental validation.
The future direction of research on 5-Fluoropyrimidine is likely to focus on expanding its applications beyond traditional oncology settings. Investigating its role in neurodegenerative diseases has gained traction due to its ability to cross the blood-brain barrier under certain conditions. Additionally, novel fluorinated pyrimidines are being evaluated for their potential as prodrugs or bioavailability enhancers for other therapeutic agents.
In conclusion,5-Fluoropyrimidine (CAS No: 675-21-8) remains a pivotal compound in pharmaceutical innovation. Its unique structural features and biological activities continue to inspire new therapeutic strategies across multiple disease domains. As research progresses, further refinement of synthetic methodologies and computational approaches will undoubtedly unlock even greater potential for this remarkable chemical entity.
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